The synthesis of 6-(1H-Imidazol-1-yl)nicotinaldehyde typically involves the condensation reaction between nicotinaldehyde and imidazole. The general procedure can be outlined as follows:
An example of a specific reaction condition includes using sodium hydroxide in tetrahydrofuran and methanol, where the yield achieved was approximately 68% .
The molecular structure of 6-(1H-Imidazol-1-yl)nicotinaldehyde can be described in detail:
C1=CC(=NC=C1C=O)N2C=CN=C2, indicating the connectivity of atoms within the molecule.6-(1H-Imidazol-1-yl)nicotinaldehyde participates in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis and its potential for further functionalization .
The mechanism of action for 6-(1H-Imidazol-1-yl)nicotinaldehyde involves several biochemical interactions:
Research indicates that such interactions can lead to significant biological effects, making it a valuable compound for further study in pharmacology and biochemistry .
The physical and chemical properties of 6-(1H-Imidazol-1-yl)nicotinaldehyde are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in polar solvents |
| LogP (Octanol-Water Partition) | Not specified |
The compound exhibits high solubility in polar solvents, which is typical for compounds containing both nitrogenous heterocycles and aldehyde functionalities .
6-(1H-Imidazol-1-yl)nicotinaldehyde has several scientific applications:
The unique structural attributes of this compound allow it to play significant roles across multiple fields, including medicinal chemistry and materials science .
The compound 6-(1H-imidazol-1-yl)nicotinaldehyde is defined by the molecular formula C₉H₇N₃O, corresponding to a molecular weight of 173.17 g/mol. Its systematic IUPAC name is 6-imidazol-1-ylpyridine-3-carbaldehyde, reflecting the bonding of the imidazole nitrogen at the 1-position to the 6-position of the nicotinaldehyde (pyridine-3-carbaldehyde) scaffold. Key identifiers include:
O=CC1=CC=C(N2C=CN=C2)N=C1 (Arctom Scientific [2]) GMCHSEPOEYRTQA-UHFFFAOYSA-N (PubChem [1] )These identifiers unambiguously distinguish it from regioisomers and validate its structural identity in chemical databases. Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 111205-03-9 |
| Molecular Formula | C₉H₇N₃O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde |
| SMILES | O=CC1=CC=C(N2C=CN=C2)N=C1 |
| InChIKey | GMCHSEPOEYRTQA-UHFFFAOYSA-N |
| MDL Number | MFCD22196534 |
The molecule integrates two electron-rich heterocycles: a pyridine ring with an aldehyde group and a 1H-imidazole ring. This arrangement creates distinct electronic features:
This tautomeric equilibrium impacts metal-coordination behavior and supramolecular assembly, as the N3-H form favors hydrogen-bond donation, while the N1-H tautomer enhances π-stacking.
Although no direct X-ray crystallography data exists for 6-(1H-imidazol-1-yl)nicotinaldehyde in the provided sources, analogous structures offer insights:
Table 2: Key Structural Parameters from Analogous Crystals
| Parameter | Value | Compound Analogue |
|---|---|---|
| Dihedral Angle | 78.7° | 1,3-Bis(2,4-dinitroimidazol-1-yl)propane |
| N-H···O Bond Length | 2.85 Å | Benzimidazole hydrate [4] |
| C₆-Nᵢₘᵢdazole Bond | 1.35 Å | Ethyl 6-(1H-imidazol-1-yl)nicotinate |
| C=O Bond | 1.22 Å | Nicotinaldehyde derivatives |
Regioisomerism significantly alters the physicochemical behavior of imidazole-nicotinaldehydes:
Table 3: Impact of Regioisomerism and Substitution
| Compound | Dihedral Angle (º) | Notable Property |
|---|---|---|
| 6-(1H-Imidazol-1-yl)nicotinaldehyde | ~78–82 | Orthogonal conformation |
| 2-(1H-Imidazol-1-yl)nicotinaldehyde | ~5–10 | Planar, enhanced conjugation |
| 4-Methyl-6-(2-methyl-1H-imidazol-1-yl)nicotinaldehyde | >85 | Steric inhibition of resonance |
| 1,3-Bis(2,4-dinitroimidazol-1-yl)propane | 78.7 | High-energy density material [5] |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1